N,N-Dimethyl-4-morpholinepropylamine
Overview
Description
N,N-Dimethyl-4-morpholinepropylamine (DMMPA) is a chemical compound that has been widely used in scientific research. It is a tertiary amine that contains a morpholine ring and a propylamine chain. DMMPA has been used as a catalyst in various chemical reactions, and its unique chemical structure has made it a valuable tool in the field of organic chemistry.
Scientific Research Applications
Applications in Neurokinin-1 Receptor Antagonism
N,N-Dimethyl-4-morpholinepropylamine has been utilized in the synthesis of high affinity, orally active neurokinin-1 (NK1) receptor antagonists. These compounds, such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, exhibit significant potential for clinical applications in treating conditions like emesis and depression due to their solubility in water and efficacy in pre-clinical tests (Harrison et al., 2001).
Contribution to Palladium-Catalyzed Aminocarbonylations
The compound plays a role in palladium-catalyzed aminocarbonylation reactions, acting as a source of dimethylamine. This process is vital for the synthesis of aryl amides from aryl bromides, where dimethylformamide (DMF) acts as a dual source of carbon monoxide and dimethylamine. This method highlights the compound's significance in facilitating efficient and practical synthesis routes for various organic compounds (Wan et al., 2002).
Role in Arylation of Aminophenols
N,N-Dimethyl-4-morpholinepropylamine derivatives have been applied in selective arylation processes, particularly in the O- and N-arylation of unprotected aminophenols. This application is crucial for the development of therapeutic agents and drug candidates, showcasing the compound's versatility in synthetic chemistry and pharmaceutical research (Maiti & Buchwald, 2009).
Understanding Nitrosamine Formation in Water Treatment
Research on the formation of carcinogenic nitrosamines in water treatment processes has identified secondary amines, including dimethylamine, as potential precursors. Studies indicate that compounds like N,N-Dimethyl-4-morpholinepropylamine could contribute to the formation of nitrosamines during chloramination, emphasizing the importance of monitoring and controlling such compounds in drinking water systems to mitigate carcinogenic risks (Wang et al., 2011).
properties
IUPAC Name |
N,N-dimethyl-3-morpholin-4-ylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-10(2)4-3-5-11-6-8-12-9-7-11/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVGPTWDVHNCLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30978061 | |
Record name | N,N-Dimethyl-3-(morpholin-4-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30978061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-morpholinepropylamine | |
CAS RN |
62478-44-8 | |
Record name | N,N-Dimethyl-4-morpholinepropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62478-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-4-morpholinepropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062478448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethyl-3-(morpholin-4-yl)propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30978061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-dimethyl-4-morpholinepropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.771 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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